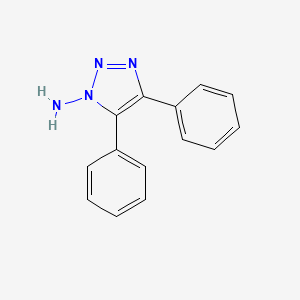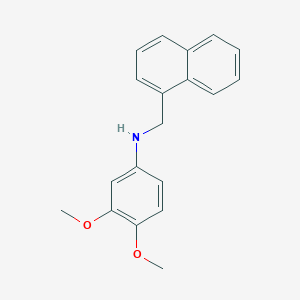
(3,4-dimethoxyphenyl)(1-naphthylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)(1-naphthylmethyl)amine, commonly known as NDMC, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. NDMC belongs to the class of phenethylamines and is structurally similar to the well-known psychedelic drug, MDMA. However, unlike MDMA, NDMC does not have any psychoactive effects and is not used as a recreational drug. Instead, it is being investigated for its potential therapeutic benefits in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of NDMC is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. NDMC has been shown to increase the levels of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
NDMC has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. NDMC has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), which protect cells from oxidative stress. In addition, NDMC has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NDMC is its low toxicity and lack of psychoactive effects. This makes it a safe and suitable compound for use in laboratory experiments. However, one of the limitations of NDMC is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NDMC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the exact mechanisms by which NDMC exerts its neuroprotective effects and to investigate its potential as a therapeutic agent. Another area of interest is its potential use in oncology. Studies have shown that NDMC has anticancer properties and may be useful in the treatment of various types of cancer. Further research is needed to determine the exact mechanisms by which NDMC exerts its anticancer effects and to investigate its potential as a cancer therapy.
Synthesemethoden
The synthesis of NDMC involves the reaction between 3,4-dimethoxybenzaldehyde and 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is subsequently reduced to form the final product, NDMC.
Wissenschaftliche Forschungsanwendungen
NDMC has been investigated for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, NDMC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, NDMC has been investigated for its potential use as an antidepressant and anxiolytic agent. In oncology, NDMC has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-11-10-16(12-19(18)22-2)20-13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAANZPLNWMMHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
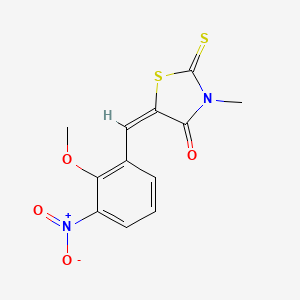

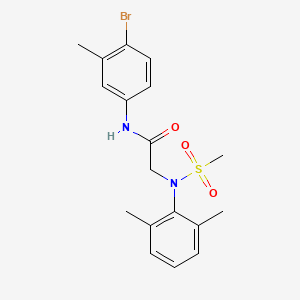
![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)
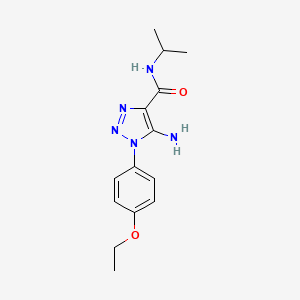
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylquinoline](/img/structure/B5033055.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)
![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
